3-Hydroxyglibenclamide

Descripción general

Descripción

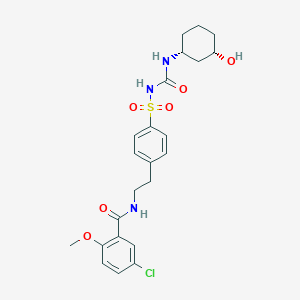

3-Hydroxyglibenclamide is a sulfonamide .

Synthesis Analysis

The synthesis of glibenclamide and its derivatives, such as 3-Hydroxyglibenclamide, has been demonstrated in continuous flow, with an overall yield of 80–85% within 10 minutes total residence time . The synthesis of new glibenclamide analogues has also been described .Molecular Structure Analysis

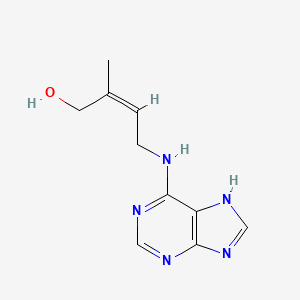

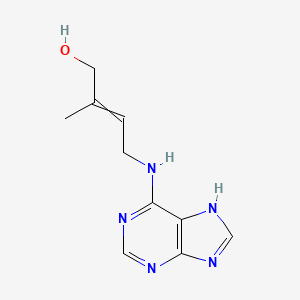

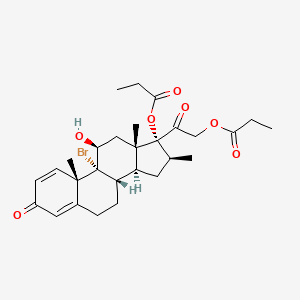

The molecular formula of 3-Hydroxyglibenclamide is C23H28ClN3O6S . The molecular weight is 510.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .Aplicaciones Científicas De Investigación

Neuroprotection in Stroke

3-Hydroxyglibenclamide has been investigated for its neuroprotective properties, particularly in the context of stroke. Studies suggest that it may improve survival rates and reduce disability in stroke patients by mitigating the damage caused to neurons . This application is significant given the high mortality and disability rates associated with stroke.

Diabetes Management

As a metabolite of glibenclamide, 3-Hydroxyglibenclamide retains hypoglycemic effects, making it a potential candidate for diabetes management. Research is ongoing to understand its efficacy and safety profile in comparison to other sulfonylureas .

Metabolite Analysis

In the field of metabolomics, 3-Hydroxyglibenclamide is used as a reference compound. Its presence and concentration in biological samples can provide insights into drug metabolism and pharmacokinetic studies .

Analytical Chemistry

The compound’s distinct chemical structure allows it to be used in analytical chemistry for developing and validating new analytical methods, such as the mean centering of ratio spectra (MCR), which can be applied to various pharmaceutical analyses .

Pharmacological Research

3-Hydroxyglibenclamide is utilized in pharmacological research to study the mechanisms of action of sulfonylureas and their effects on cellular signaling pathways. This research can lead to the development of new therapeutic agents .

Chemical Synthesis

In synthetic chemistry, 3-Hydroxyglibenclamide serves as a starting material or intermediate for the synthesis of more complex molecules. Its transformations and reactivity are of particular interest in the design of new drugs .

Propiedades

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyglibenclamide | |

CAS RN |

23074-07-9, 23074-02-4 | |

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 3-Hydroxyglibenclamide formed in the body?

A1: 3-Hydroxyglibenclamide is a metabolite of the antidiabetic drug glibenclamide. The study found that approximately 8% of an oral dose of glibenclamide is metabolized into 3-Hydroxyglibenclamide within 48 hours []. This suggests that specific enzymes are involved in the hydroxylation process, although the exact enzymes responsible weren't identified in this particular study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.